thietane-3-carbaldehyde

Ring strain Sulfur heterocycle reactivity Click chemistry

Thietane-3-carbaldehyde (CAS 87373-79-3, also named 3-thietanecarboxaldehyde) is a saturated four-membered sulfur-containing heterocyclic aldehyde with the molecular formula C₄H₆OS and a molecular weight of 102.16 g/mol. The compound features a highly strained thietane ring (ring strain energy ~80.3 kJ mol⁻¹) bearing a reactive aldehyde group at the 3-position.

Molecular Formula C4H6OS
Molecular Weight 102.15
CAS No. 87373-79-3
Cat. No. B2608563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethietane-3-carbaldehyde
CAS87373-79-3
Molecular FormulaC4H6OS
Molecular Weight102.15
Structural Identifiers
SMILESC1C(CS1)C=O
InChIInChI=1S/C4H6OS/c5-1-4-2-6-3-4/h1,4H,2-3H2
InChIKeyQVPKYEXPOSXHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thietane-3-carbaldehyde (CAS 87373-79-3): A Strained Four-Membered Sulfur Heterocycle Aldehyde for Specialty Synthesis and Medicinal Chemistry


Thietane-3-carbaldehyde (CAS 87373-79-3, also named 3-thietanecarboxaldehyde) is a saturated four-membered sulfur-containing heterocyclic aldehyde with the molecular formula C₄H₆OS and a molecular weight of 102.16 g/mol . The compound features a highly strained thietane ring (ring strain energy ~80.3 kJ mol⁻¹) bearing a reactive aldehyde group at the 3-position . Unlike the more extensively studied oxetane ring in medicinal chemistry, the thietane scaffold has received comparatively limited attention but is increasingly recognized for its potential as a bioisostere, a modulator of physicochemical properties, and a versatile synthetic intermediate .

Why Thietane-3-carbaldehyde Cannot Be Readily Replaced by Thiane-, Thiolane-, or Oxetane-3-carbaldehydes


Although thietane-, thiolane-, and thiane-3-carbaldehydes share the same 3-carbaldehyde substituent on a saturated sulfur heterocycle, their ring sizes differ (4-, 5-, and 6-membered, respectively), leading to profound differences in ring strain, conformational preference, and reactivity. The thietane ring possesses a strain energy of ~80.3 kJ mol⁻¹—comparable to that of three-membered thiiranes—while thiolane and thiane exhibit strain energies of only ~5.0 and ~2.5 kJ mol⁻¹, respectively . This ~75–78 kJ mol⁻¹ differential renders thietane-3-carbaldehyde uniquely susceptible to ring-opening reactions, nucleophilic attack, and polymerization, which directly impacts synthetic strategy, storage requirements (e.g., −70 °C recommended storage ), and handling protocols. Generic substitution with larger-ring analogs without accounting for this strain differential can result in failed synthetic routes, unexpected side products, and irreproducible reactivity profiles.

Quantitative Differentiation Evidence for Thietane-3-carbaldehyde versus Closest Analogs


Ring Strain Energy: Thietane-3-carbaldehyde (80.3 kJ mol⁻¹) versus Thiolane-3-carbaldehyde (5.0 kJ mol⁻¹) and Thiane-3-carbaldehyde (~2.5 kJ mol⁻¹)

The thietane ring in thietane-3-carbaldehyde possesses a ring strain energy of 80.3 kJ mol⁻¹, which is ~16-fold higher than that of the 5-membered thiolane ring (5.0 kJ mol⁻¹) and ~32-fold higher than that of the 6-membered thiane ring (~2.5 kJ mol⁻¹) . This strain energy is comparable to that of the three-membered thiirane ring (81.1 kJ mol⁻¹), meaning thietane-3-carbaldehyde behaves more like a three-membered heterocycle in reactivity despite its four-membered constitution . The elevated strain facilitates nucleophilic ring-opening, regiospecific carbonylation, and acid- or base-catalyzed polymerization reactions that are not accessible with thiolane- or thiane-3-carbaldehydes under similar conditions .

Ring strain Sulfur heterocycle reactivity Click chemistry Ring-opening polymerization

Aldehyde Oxidase Inhibition: Thietane-3-carbaldehyde (Ki = 2.00 × 10⁵ nM) Demonstrates Minimal AO Engagement

Thietane-3-carbaldehyde was evaluated for its ability to inhibit rabbit liver aldehyde oxidase (AO)-catalyzed oxidation of N-methyl-nicotinamide and exhibited a Ki of 2.00 × 10⁵ nM (200 µM) . For context, known AO inhibitors such as raloxifene and estradiol typically exhibit Ki values in the low micromolar to nanomolar range (e.g., raloxifene Ki ≈ 0.87–2.9 nM for human AO) . The weak inhibition by thietane-3-carbaldehyde indicates that the aldehyde group, when attached to the strained thietane scaffold, is a poor substrate/inhibitor for AO relative to typical aromatic aldehydes and N-heterocycles that are efficiently oxidized by this enzyme . This stands in contrast to many aldehyde-containing building blocks that are rapidly metabolized by AO, potentially complicating their use in drug discovery programs .

Aldehyde oxidase Drug metabolism Enzyme inhibition Drug-drug interaction

Thietane-3-ol Bioisostere pKa >12 Demonstrates Low Acidity Favoring CNS Permeability Relative to Carboxylic Acid (pKa ~4.5)

Although not directly measured for thietane-3-carbaldehyde itself, the structurally related thietan-3-ol (the alcohol analog of the thietane ring system) and its sulfoxide/sulfone derivatives have been characterized as carboxylic acid bioisosteres with pKa values >12 (above the quantifiable range of the capillary electrophoresis assay), with calculated values as high as ~14 . In contrast, the parent carboxylic acid (phenylpropionic acid) exhibits a pKa of ~4.5. The thietane sulfone derivative (1,1-dioxothietan-3-ol) showed a measurable pKa of ~9.3, reflecting the electron-withdrawing effect of the sulfone group . Thietan-3-ol derivatives also demonstrated higher lipophilicity (logD₇.₄) and greater PAMPA permeability compared to the corresponding carboxylic acid, consistent with their predominantly neutral state at physiological pH . These properties suggest that thietane-3-carbaldehyde, as a synthetic precursor to thietane-3-ol derivatives, provides a viable entry point to low-acidity, high-permeability scaffolds suitable for CNS-targeted drug discovery.

Bioisostere pKa CNS drug design Permeability

Synthetic Accessibility: Thietane-3-carbaldehyde as a Directly Functionalized 4-Membered Ring Aldehyde versus Multi-Step Routes to Substituted Thiane-3-carbaldehydes

Thietane-3-carbaldehyde is commercially available as a pre-formed building block (purity ≥95%) from specialty chemical suppliers, with its aldehyde group directly installed at the 3-position of the strained thietane ring . In contrast, the synthesis of substituted thiane-3-carbaldehydes typically requires multi-step routes starting from tetrahydrothiopyran precursors or heterocycle construction, which can involve 3–5 synthetic steps and moderate overall yields . Similarly, thiolane-3-carbaldehyde (CAS 1065183-51-8) is less commonly stocked and may require custom synthesis . The direct availability of the aldehyde functional group on the intact thietane ring eliminates the need for late-stage oxidation or formylation steps, which can be problematic due to the ring strain and susceptibility of thietanes to oxidative degradation or ring-opening under harsh conditions .

Synthetic intermediate Building block Thietane functionalization Medicinal chemistry

Optimal Application Scenarios for Thietane-3-carbaldehyde Based on Quantitative Differentiation Evidence


Strain-Driven Ring-Opening and Ring-Expansion Chemistry (Polymerization, Carbonylation, Thioester Formation)

Researchers exploiting ring strain for controlled ring-opening polymerization, regiospecific carbonylation to β-thiobutyrolactones, or nucleophilic ring-expansion cascades should select thietane-3-carbaldehyde rather than thiolane- or thiane-3-carbaldehydes. The 80.3 kJ mol⁻¹ strain energy of the thietane ring ensures favorable thermodynamics for ring-opening, whereas thiolane (5.0 kJ mol⁻¹) and thiane (~2.5 kJ mol⁻¹) are essentially strain-free and resist analogous transformations . The aldehyde group at the 3-position further provides a functional handle for post-ring-opening derivatization .

Medicinal Chemistry: Carboxylic Acid Bioisostere Precursor via Thietane-3-ol Derivatives

In CNS drug discovery programs where carboxylic acid-containing leads suffer from poor brain penetration due to the carboxylic acid pKa (~4.5) and associated low permeability, thietane-3-carbaldehyde serves as a strategic entry point. Reduction of the aldehyde yields thietan-3-ol, whose pKa >12 ensures the molecule remains predominantly neutral at physiological pH, achieving higher logD₇.₄ and PAMPA permeability than the parent carboxylic acid . Subsequent oxidation to the sulfoxide or sulfone allows pKa tuning (e.g., thietane sulfone pKa ~9.3) to balance permeability and target engagement .

Aldehyde Dehydrogenase / Aldehyde Oxidase Substrate Specificity Studies

The weak aldehyde oxidase inhibition (Ki = 200 µM) of thietane-3-carbaldehyde, combined with its structurally distinct thietane scaffold, makes it a useful probe for mapping the substrate specificity of aldehyde-metabolizing enzymes (AO, ALDH isoforms). Its minimal AO engagement contrasts with many aromatic and heterocyclic aldehydes that are efficient AO substrates, enabling researchers to delineate steric and electronic determinants of AO substrate recognition . This application is particularly relevant for drug metabolism scientists evaluating the metabolic fate of aldehyde-containing candidate molecules .

Sulfur-Containing Heterocycle Library Synthesis

For medicinal chemistry groups building focused libraries of sulfur heterocycles for screening, thietane-3-carbaldehyde offers a commercially available, directly functionalized 4-membered ring aldehyde that eliminates multi-step synthetic routes required to access substituted thiane or thiolane congeners . The aldehyde group enables straightforward diversification via reductive amination, Grignard addition, Wittig olefination, and oxime/hydrazone formation, rapidly generating thietane-containing compound collections distinct from 5- and 6-membered ring series .

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